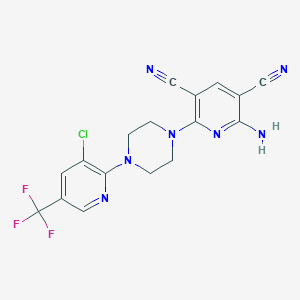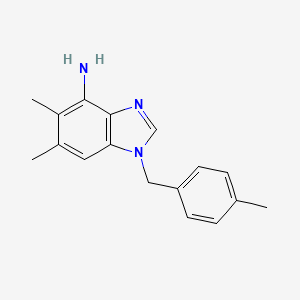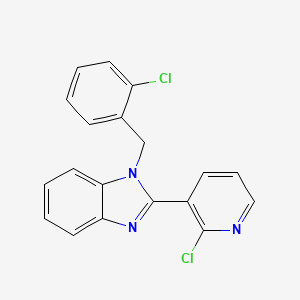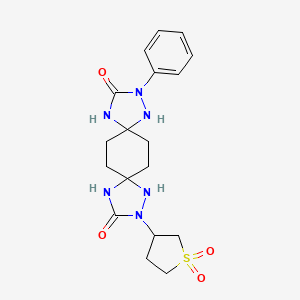![molecular formula C16H11Cl3N4O2 B3035792 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate CAS No. 338419-45-7](/img/structure/B3035792.png)
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate
Übersicht
Beschreibung
The compound , [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate, is a derivative of carbamate insecticides and triazole compounds. Carbamate insecticides are known for their action as anticholinesterase agents, affecting the nervous system of insects . Triazole derivatives, on the other hand, have a wide range of applications, including antitumor and antifilarial activities, as seen in related compounds .
Synthesis Analysis
The synthesis of related triazole compounds typically involves a multi-step process including condensation, chlorination, and esterification reactions. For instance, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was synthesized from 1H-1,2,4-triazol and the corresponding propanoic acid . Similarly, the synthesis of thiazole and selenazole derivatives involves starting materials such as 2-amino-4-(chloromethyl)thiazole and 2-amino-4-(chloromethyl)selenazole, followed by chemical transformations to achieve the desired carbamate compounds .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed through various spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance (1H NMR), and X-ray diffraction. For example, the structure of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was confirmed using these techniques, and the compound was found to crystallize in an orthorhombic system .
Chemical Reactions Analysis
Triazole compounds can be synthesized through 1,3-dipolar cycloaddition reactions, a subset of click chemistry, which is a versatile and efficient method for creating such structures. The reaction between a thiazolidin carboxylate and an azide, for example, resulted in a new triazole derivative . This method is likely applicable to the synthesis of this compound, although the specific details are not provided in the data.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate and triazole derivatives can vary widely depending on the substituents present on the phenyl rings and the heterocyclic core. For instance, the toxicity of dichlorophenyl N-methylcarbamates to insects is influenced by the substitution pattern of the chlorine atoms, with isosteric substitutions generally leading to decreased biological activity . The antitumor and antifilarial activities of thiazole and selenazole carbamates also depend on their specific chemical structures, as seen in the significant in vivo activity of certain compounds against specific parasites .
Wissenschaftliche Forschungsanwendungen
Cytotoxic and Antibacterial Activities
- Synthesized β-carboline derivatives with 1,2,3-triazole rings, including a compound similar to the requested chemical, showed significant cytotoxicity against Hela and HepG2 cell lines and excellent antibacterial activity against Enterococcus faecium. This indicates potential applications in cancer therapy and bacterial infection control (Salehi et al., 2016).
Structural Characterization and Synthesis
- Structural characterization and synthesis of compounds with 1,2,3-triazole and related structures, demonstrating applications in chemistry for understanding molecular configurations and potential pharmaceutical applications (Kariuki et al., 2021).
Lipase and α-Glucosidase Inhibition
- Novel heterocyclic compounds derived from similar structures have been investigated for their inhibition of lipase and α-glucosidase, suggesting potential uses in treating diseases related to these enzymes, such as diabetes and obesity (Bekircan et al., 2015).
Nanoparticle Carrier Systems for Agricultural Applications
- The related compound tebuconazole, with a triazole structure, has been used in polymeric and solid lipid nanoparticles for sustained release in agricultural applications. This indicates the role of such compounds in enhancing the effectiveness and reducing the environmental impact of fungicides (Campos et al., 2015).
Antifungal Activities
- Triazole derivatives, which are structurally related to the requested compound, have shown significant antifungal activities against various Candida strains. This highlights the potential of these compounds in developing new antifungal agents (Lima-Neto et al., 2012).
Corrosion Inhibition
- Photo-cross-linkable polymers containing a triazole moiety, similar in structure to the requested compound, have been used as corrosion inhibitors for mild steel in hydrochloric acid medium. This suggests applications in industrial processes to protect metals from corrosion (Baskar et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O2/c17-10-2-1-3-11(6-10)20-16(24)25-9-12-8-23(22-21-12)13-4-5-14(18)15(19)7-13/h1-8H,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIXMFWDUIJSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120177 | |
| Record name | Carbamic acid, (3-chlorophenyl)-, [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338419-45-7 | |
| Record name | Carbamic acid, (3-chlorophenyl)-, [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (3-chlorophenyl)-, [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole](/img/structure/B3035710.png)
![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenecarboxamide](/img/structure/B3035711.png)
![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B3035712.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)acetone](/img/structure/B3035713.png)


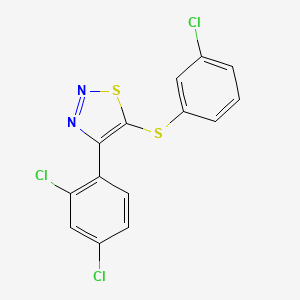
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methanol](/img/structure/B3035720.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1,3-dioxolan-2-yl)-1H-indole](/img/structure/B3035721.png)
